![molecular formula C25H24FN3O7S B4063403 methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate](/img/structure/B4063403.png)
methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate
Overview
Description
Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate is a useful research compound. Its molecular formula is C25H24FN3O7S and its molecular weight is 529.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate is 529.13189945 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal Applications : Pyridine derivatives have been synthesized and tested for their toxicity against the cowpea aphid, showing that some compounds exhibit significant insecticidal activity, with one compound being about 4-fold more active than the reference insecticide acetamiprid (Bakhite et al., 2014).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from related compounds, have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting potential as therapeutic agents (Ismail et al., 2004).
Antimicrobial and Anticancer Properties
Cytotoxic Activity : Synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has been explored, with some compounds exhibiting cytotoxic activity against various human cancer cell lines, highlighting their potential in cancer treatment research (Hassan et al., 2015).
Antimicrobial Agents : A study on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated antimicrobial properties, indicating the potential use of these compounds as antimicrobial agents (Hossan et al., 2012).
Chemical Synthesis and Methodology
Synthetic Methodologies : Research into the synthesis of various derivatives, including methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, has provided new synthetic routes and methodologies, contributing to the broader field of organic synthesis (Khalafy et al., 2011).
Thiazole Derivatives : New approaches for the synthesis of thiazoles and their fused derivatives have been explored for their antimicrobial activities, offering insights into the development of novel antimicrobial agents (Wardkhan et al., 2008).
properties
IUPAC Name |
acetic acid;methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O5S.C2H4O2/c1-31-14-9-7-13(8-10-14)26-18(28)12-33-22-16(11-25)19(15-5-3-4-6-17(15)24)20(21(29)27-22)23(30)32-2;1-2(3)4/h3-10,19-20H,12H2,1-2H3,(H,26,28)(H,27,29);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSAABJFZKAUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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